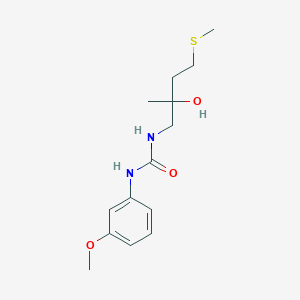

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea

Description

Properties

IUPAC Name |

1-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-(3-methoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-14(18,7-8-20-3)10-15-13(17)16-11-5-4-6-12(9-11)19-2/h4-6,9,18H,7-8,10H2,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESKJJRYEJDBKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)NC1=CC(=CC=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea typically involves multiple steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-2-methylbutanoic acid and 3-methoxyaniline.

Formation of Intermediate Compounds: The starting materials undergo a series of reactions, including esterification, reduction, and substitution, to form intermediate compounds.

Final Coupling Reaction: The intermediate compounds are then coupled under specific conditions, such as the presence of a coupling agent like carbodiimide, to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle the reactions efficiently.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and pH to maximize yield and purity.

Purification Processes: Employing purification processes like crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea has several scientific research applications:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may have potential as a biochemical probe or a tool for studying biological pathways.

Medicine: Research may explore its potential as a therapeutic agent or a drug candidate.

Industry: It could be utilized in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their activity.

Pathways Involved: It could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Table 1: Substituent and Molecular Data Comparison

Notes:

- Synthetic Yields: Compounds in exhibit high yields (~82–83%) regardless of substituent bulk or electronic effects (e.g., trifluoromethyl vs. methoxy groups) . This suggests that urea formation is robust to diverse aromatic substituents.

- Molecular Weight: The target compound’s calculated molecular weight (~312.4 g/mol) is higher than most analogs due to its branched hydroxy-methylthio chain. Chlorinated derivatives (e.g., ) have elevated masses due to halogen atoms .

Biological Activity

The compound 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(3-methoxyphenyl)urea , commonly referred to as compound A , is a urea derivative that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of compound A, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Compound A has the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- Molecular Weight : 284.38 g/mol

Structural Features

The compound features:

- A hydroxy group that may enhance solubility and reactivity.

- A methylthio group which could influence hydrophobic interactions.

- An aromatic methoxyphenyl moiety that potentially contributes to its biological activity.

The biological activity of compound A is primarily attributed to its ability to interact with various molecular targets. The hydroxy and urea groups can form hydrogen bonds with active sites on enzymes or receptors, while the methylthio group may engage in hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to desired biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound A. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, suggesting its role as a potential anticancer agent.

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of compound A against several cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The results indicated significant growth inhibition with IC values as follows:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

| HCT116 | 10.0 |

These findings suggest that compound A exhibits promising anticancer activity, warranting further investigation into its mechanisms and potential therapeutic applications.

Anti-inflammatory Effects

In addition to its anticancer properties, compound A has demonstrated anti-inflammatory effects in preclinical models. It was found to reduce pro-inflammatory cytokine levels in vitro, indicating its potential utility in treating inflammatory diseases.

Experimental Data

A study conducted on lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with compound A significantly decreased TNF- and IL-6 levels:

| Treatment | TNF- (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 | 200 |

| Compound A (10 µM) | 80 | 100 |

This reduction underscores the compound's potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of compound A, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1-(2-Hydroxy-2-methylbutyl)-3-(tetrahydro-2H-pyran-4-yl)urea | Lacks methylthio group | Lower anticancer activity |

| 1-(2-Hydroxy-2-methyl-4-(methylthio)butyl)-3-(pyridin-4-yl)urea | Different aromatic ring | Moderate anti-inflammatory effects |

The presence of the methylthio group in compound A appears to enhance its biological activity compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.